Bienvenue dans la boutique en ligne BenchChem!

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate

Physicochemical profiling Lipophilicity Regioisomer comparison

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1311317-99-3) is a pre-formed potassium salt of a 1,2,4-oxadiazol-5-yl-acetic acid derivative bearing an ortho-chlorophenyl substituent at the oxadiazole 3-position. The compound has a molecular formula of C₁₀H₆ClKN₂O₃ and a molecular weight of 276.72 g/mol.

Molecular Formula C10H6ClKN2O3
Molecular Weight 276.72
CAS No. 1311317-99-3
Cat. No. B2623913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate
CAS1311317-99-3
Molecular FormulaC10H6ClKN2O3
Molecular Weight276.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CC(=O)[O-])Cl.[K+]
InChIInChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)10-12-8(16-13-10)5-9(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
InChIKeyHATNRTOFVDTLFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1311317-99-3): Procurement-Relevant Chemical Identity and Physicochemical Profile


Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1311317-99-3) is a pre-formed potassium salt of a 1,2,4-oxadiazol-5-yl-acetic acid derivative bearing an ortho-chlorophenyl substituent at the oxadiazole 3-position. The compound has a molecular formula of C₁₀H₆ClKN₂O₃ and a molecular weight of 276.72 g/mol . It is supplied as a research-grade small-molecule scaffold (typical purity ≥95%) by several commercial vendors, including Enamine (catalog no. EN300-75881) and AKSci . The potassium salt form confers distinct physicochemical advantages over the corresponding free acid (CAS 1018611-15-8), including a calculated LogP of 2.76, a LogD (pH 7.4) of -0.41, and a predicted acidic pKa of approximately 4.03, indicating substantial ionization at physiological pH [1]. These properties position the compound as a versatile intermediate for medicinal chemistry campaigns exploring 1,2,4-oxadiazole-based pharmacophores.

Why Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate Cannot Be Replaced by a Generic 1,3,4-Oxadiazole or Free Acid Analog


Substituting the target compound with a regioisomeric 1,3,4-oxadiazole analog or the corresponding free acid form introduces quantifiable liabilities in lipophilicity, ionization state, and aqueous solubility that directly affect assay compatibility and downstream formulation. A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole regioisomers across the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole counterpart, along with distinctly different metabolic stability and hERG inhibition profiles [1]. Furthermore, the potassium salt form provides enhanced aqueous solubility compared to the free acid (CAS 1018611-15-8), a critical factor for achieving reliable concentration-response curves in biochemical and cell-based assays [2]. These regioisomeric and salt-form differences mean that activity data, solubility behavior, and pharmacokinetic parameters are non-transferable between analogs; procurement of the exact CAS number is therefore essential for experimental reproducibility.

Quantitative Differentiation Evidence for Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate: Head-to-Head and Cross-Study Comparator Data


LogD (pH 7.4) Differentiation: 1,2,4-Oxadiazole Potassium Salt vs. 1,3,4-Oxadiazole Free Acid Analog

The target compound's 1,2,4-oxadiazole core confers a LogD (pH 7.4) of −0.41, reflecting its ionized carboxylate state at physiological pH [1]. In a systematic matched-pair study across the AstraZeneca compound collection, 1,2,4-oxadiazole isomers consistently exhibited approximately one order of magnitude higher log D compared to their 1,3,4-oxadiazole counterparts [2]. This lipophilicity differential directly impacts membrane permeability, plasma protein binding, and assay-specific non-specific binding. For procurement, selecting a 1,3,4-oxadiazole analog under the assumption of bioisosteric equivalence would introduce a quantifiable shift in the compound's distribution behavior and potentially confound SAR interpretation.

Physicochemical profiling Lipophilicity Regioisomer comparison

Aqueous Solubility Advantage: Potassium Salt (CAS 1311317-99-3) vs. Free Acid Form (CAS 1018611-15-8)

The target compound is supplied as a pre-formed potassium salt of the carboxylic acid moiety, with a calculated acidic pKa of 4.03 and a LogD (pH 7.4) of −0.41, indicating >99.9% ionization to the carboxylate anion at physiological pH [1]. The corresponding free acid (CAS 1018611-15-8) requires neutralization prior to achieving equivalent aqueous solubility. General principles of pharmaceutical salt formation establish that potassium salts of carboxylic acids exhibit significantly higher aqueous solubility than their parent free acid forms, with potassium carboxylate salts being at least as soluble as their sodium analogs and substantially more soluble than the free acid [2]. For in vitro assay preparation, use of the free acid without pH adjustment risks incomplete dissolution, inaccurate stock concentrations, and variable IC₅₀/EC₅₀ determinations.

Salt selection Aqueous solubility Formulation compatibility

Aldose Reductase Inhibition Potential: Class-Level Evidence from 1,2,4-Oxadiazol-5-yl-Acetic Acid Congeners

A series of 1,2,4-oxadiazol-5-yl-acetic acids was systematically evaluated for aldose reductase (ALR2) inhibition, with the most potent oxadiazole derivatives (e.g., compounds 7c, 7f, 7i, and 8h, 8i) exhibiting submicromolar inhibitory activity. The lead compound, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c), demonstrated in vivo efficacy by preventing cataract development in severely galactosemic rats when administered topically as an eye-drop solution [1]. A structurally related aldose reductase inhibitor containing the 2-chlorophenyl-1,2,4-oxadiazole substructure (CHEMBL345068) displayed an IC₅₀ of 23 nM against human placental aldose reductase [2]. The target compound's 2-chlorophenyl substitution at the oxadiazole 3-position places it within this demonstrated pharmacophore space, with the ortho-chloro substituent potentially modulating potency through hydrophobic interactions with the enzyme's S2 subsite, as observed in related cruzain inhibitor SAR studies where ortho-chloro substitution was essential for activity [3].

Aldose reductase Diabetic complications Oxadiazole SAR

Cruzain Inhibition Structural Validation: Ortho-Chlorophenyl Oxadiazole Pharmacophore Confirmed by Crystallography

The closely related analog [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid (Neq0147) was identified as a fragment-like cruzain inhibitor, and its binding mode was orthogonally validated by X-ray crystallography [1]. Structure-activity relationship studies demonstrated that the ortho-chloro substituent on the phenyl ring is essential for cruzain inhibitory activity, with both ortho and para substitution being preferred [1]. The target compound retains the ortho-chlorophenyl group but replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole regioisomer and positions the acetic acid moiety at the 5-position rather than the 2-position. This regioisomeric shift alters the spatial orientation of the carboxylate warhead relative to the catalytic cysteine, which may modulate both potency and selectivity profiles. The Neq0147 scaffold optimization produced Neq0617, a fragment with 14-fold higher affinity than the parent, demonstrating the tractability of this chemotype for further medicinal chemistry optimization [1].

Cruzain inhibition Chagas disease Fragment-based drug discovery Crystallography

Metabolic Stability and hERG Liability Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Core

The AstraZeneca matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers revealed significant differences in metabolic stability and hERG channel inhibition profiles, with the 1,3,4-oxadiazole isomers showing more favorable profiles in both parameters [1]. While the 1,2,4-oxadiazole core of the target compound is associated with higher lipophilicity (and therefore potentially higher metabolic turnover), this property can be advantageous for targets requiring enhanced membrane penetration, such as intracellular or CNS targets. For example, 1,2,4-oxadiazole-based mGlu₄ positive allosteric modulators bearing a 2-chlorophenyl substituent at the oxadiazole 5-position achieved brain concentrations of 949.76 ng/mL after intraperitoneal administration in mice, demonstrating CNS penetration capability of this chemotype [2]. Selection of the 1,2,4-oxadiazole over the 1,3,4-oxadiazole congener should therefore be driven by the specific target product profile requirements—favoring the 1,2,4-isomer when higher membrane permeability is desired, and the 1,3,4-isomer when minimizing metabolic clearance and hERG risk is prioritized.

Metabolic stability hERG inhibition Regioisomer comparison Safety pharmacology

Recommended Research and Procurement Application Scenarios for Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate


Aldose Reductase Inhibitor Screening and Diabetic Complication Drug Discovery

This compound is a strong candidate for primary screening against aldose reductase (ALR2/AKR1B1) based on the demonstrated submicromolar potency of structurally analogous 1,2,4-oxadiazol-5-yl-acetic acids [REFS-3, Evidence Item 3]. The potassium salt form ensures ready aqueous solubility for assay preparation at physiologically relevant pH, while the ortho-chlorophenyl substituent may confer potency advantages analogous to those observed with CHEMBL345068 (IC₅₀ = 23 nM against human placental ALR2) [REFS-3, Evidence Item 3]. The compound is suitable for topical ophthalmic formulation studies, following the precedent of lead compound 7c which prevented cataract development in galactosemic rats via eye-drop administration [REFS-3, Evidence Item 3].

Cruzain and Cysteine Protease Inhibitor Fragment-Based Drug Discovery

The ortho-chlorophenyl-oxadiazole-acetic acid pharmacophore has been crystallographically validated as a cruzain inhibitor (Neq0147), with the chlorine substituent in the ortho position established as essential for activity [REFS-3, Evidence Item 4]. Procuring this 1,2,4-oxadiazole regioisomer enables exploration of orthogonal chemical space relative to the validated 1,3,4-oxadiazole fragment, leveraging the distinct dipole moment and hydrogen-bonding geometry of the 1,2,4-oxadiazole core to potentially access novel binding interactions or improved selectivity profiles [REFS-3, Evidence Item 4]. The potassium salt form facilitates accurate weighing and dissolution for fragment screening at high concentrations (typical fragment screen concentrations of 200–500 μM in aqueous buffer).

CNS-Penetrant mGlu₄ Receptor Positive Allosteric Modulator (PAM) Analogue Design

The 1,2,4-oxadiazole scaffold with 2-chlorophenyl substitution has demonstrated successful CNS penetration in the mGlu₄ PAM program, with compound 52 (bearing a 5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl core) achieving brain concentrations of 949.76 ng/mL in mice [REFS-5, Evidence Item 5]. The target compound provides a synthetically accessible starting point for installing diverse amide or ester bioisosteres at the acetate position, enabling rapid SAR exploration around the mGlu₄ allosteric site. The higher lipophilicity of the 1,2,4-oxadiazole core (approximately one log unit above 1,3,4-oxadiazole congeners) may be advantageous for achieving sufficient brain penetration for CNS targets [REFS-5, Evidence Item 5].

Physicochemical Reference Standard for Oxadiazole Regioisomer Profiling Studies

Given the well-characterized differences between 1,2,4- and 1,3,4-oxadiazole regioisomers in lipophilicity, metabolic stability, and hERG liability [REFS-5, Evidence Item 5], this compound serves as a valuable reference standard for systematic regioisomer profiling studies. Its calculated LogP of 2.76, LogD (pH 7.4) of −0.41, and pKa of 4.03 provide a baseline for calibrating computational models and experimental chromatographic log D measurements across oxadiazole-containing compound libraries [REFS-1, Evidence Item 1; REFS-3, Evidence Item 1]. Procurement in ≥95% purity with the potassium salt counterion ensures consistent ionization state and solubility behavior across replicate measurements.

Quote Request

Request a Quote for Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.